molecular formula C14H18O4 B13706336 Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde CAS No. 125512-36-9

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde

Cat. No.: B13706336
CAS No.: 125512-36-9
M. Wt: 250.29 g/mol
InChI Key: MFIFPWKJAXINAJ-UHFFFAOYSA-N
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Description

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde (CAS: 125512-36-9) is a specialized organic compound characterized by a dioxolane ring system fused with a benzyloxy-acetaldehyde moiety. Its systematic IUPAC name is 2-benzyloxy-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, and it is also referenced under identifiers such as NSC688890, DTXSID80333267, SCHEMBL8743570, and AKOS015965638 . The compound features a 2,2-dimethyl-1,3-dioxolane group, a common protecting group for diols in organic synthesis, and a benzyloxy-acetaldehyde chain, which may serve as a reactive aldehyde intermediate.

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-8,12-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIFPWKJAXINAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333267
Record name BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125512-36-9
Record name BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Properties

Property Value
CAS No. 125512-36-9
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde

Synthesis Conditions

Step Reaction Conditions Yield
Transketalization Acid catalyst, reflux 70-80%
Benzyloxy Protection Benzyloxy chloride, base 85-90%
Deprotection Hydrogenation, Pd/C 90-95%

Purification Methods

Method Solvent System Yield
Column Chromatography Hexane/EtOAc 80-90%

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

ReagentConditionsProduct FormedYieldSource
KMnO₄Aqueous acidic conditionsBenzyloxy-dioxolane-carboxylic acid76–92%
CrO₃Jones oxidationKetone intermediatesN/A

Oxidation with KMnO₄ proceeds via a two-electron mechanism, converting the aldehyde to a carboxyl group while preserving the dioxolane ring.

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols using hydride donors:

ReagentConditionsProduct FormedYieldSource
LiAlH₄Dry THF, 0°C→RTBenzyloxy-dioxolane-ethanol85–90%
NaBH₄Methanol, RTPartial reduction (minor pathway)40–50%

Selectivity for aldehyde reduction over dioxolane ring opening is achieved with LiAlH₄ under anhydrous conditions.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions:

NucleophileConditionsProductStereochemical OutcomeSource
Grignard reagentsEt₂O, −78°CSecondary alcoholsRacemic mixture
AminesRT, catalytic AcOHImine derivativesDependent on amine

Grignard additions proceed via a tetrahedral intermediate, with steric hindrance from the dioxolane ring influencing regioselectivity.

Acid-Catalyzed Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis under acidic conditions:

AcidConditionsProduct FormedReaction MechanismSource
HCl (1M)H₂O/THF, 50°CBenzyloxy-acetaldehyde diolSN1-type cleavage
p-TsOHAcetone, refluxKetal-protected intermediatesTransketalization

Ring-opening kinetics are influenced by the steric protection of the 2,2-dimethyl groups, requiring harsh conditions for complete hydrolysis .

Hydrogenation Reactions

Selective hydrogenation of the benzyloxy group:

CatalystConditionsProductYieldSource
Pd/C (5%)H₂ (8 psi), MeOH, 3hDebenzylated dioxolane-aldehyde92%
Raney NiH₂, EtOH, RTPartial deprotection65%

Hydrogenation preserves the aldehyde functionality while removing the benzyl protecting group .

Transketalization Reactions

Used in synthetic routes to modify the dioxolane ring:

ReagentConditionsProductDiastereomeric RatioSource
Methyl (R)-dioxolane-carboxylateDowex 50W X8, RTRacemic dioxolane ester1:1
Chiral aminesSolvent screeningEnantiomerically pure salts (ee ≥99%)Optimized via double solvent systems

Transketalization with Dowex 50W X8 resin enables scalable synthesis of racemic intermediates, while chiral resolution with (S)-phenylethylamine achieves >99% enantiomeric excess .

Reaction Optimization Data

Key findings from diastereomeric salt formation studies ( ):

EntryChiral AmineSolvent SystemTemp.de (%)Yield
4(S)-PhenylethylamineAcetonitrile → EtOAc/IPA (3:1)70°C→RT≥9932%
5(R)-PhenylethylamineAcetonitrile → EtOAc/IPA (3:1)70°C→RT≥9928%

Double solvent systems enhance diastereomeric excess (de) by selectively precipitating enantiopure salts .

Mechanistic Insights

  • Dioxolane Stability : The 2,2-dimethyl groups impart steric protection, requiring strong acids (e.g., HCl) or prolonged heating for ring-opening .

  • Stereoelectronic Effects : The benzyloxy group directs nucleophilic additions to the aldehyde via conjugation with the π-system.

This compound’s dual reactivity makes it valuable for synthesizing chiral building blocks in pharmaceuticals and complex organic molecules .

Scientific Research Applications

Scientific Research Applications

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is notable for its potential applications in synthetic organic chemistry and biological research because of its unique structural features and reactivity profiles.

Synthesis

The synthesis of this compound typically involves several steps and may utilize flow microreactor systems for enhanced efficiency and scalability. Acetals, like this compound, are frequently used as protecting groups for carbonyl groups in organic synthesis because of their stability towards hydrolysis by bases .

Reactivity

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Comparable Compounds

Compound NameStructural FeaturesUnique Aspects
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-acetaldehydeLacks benzyloxy groupSimpler structure; potential for different reactivity
Benzyloxy-acetaldehydeContains only the acetaldehyde and benzyloxy groupsMore straightforward synthesis; less steric hindrance
2-BenzyloxyethanolContains a benzyloxy group but lacks dioxolane structureDifferent functional group positioning

Mechanism of Action

The mechanism of action of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde involves its reactivity towards various chemical reagents. The benzyloxy group can act as a leaving group in substitution reactions, while the dioxolane ring provides stability to the molecule. The aldehyde group is reactive towards nucleophiles and oxidizing agents, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • The (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)acetaldehyde isomer highlights stereochemical variations, which could influence chiral selectivity in synthesis .

Stereochemical Considerations

  • Enantiomers like (R)-2-(benzyloxy)-2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde () underscore the importance of stereochemistry in reactivity and biological activity. The main compound’s unspecified stereochemistry in limits direct comparison but highlights the need for chiral resolution in applications .

Physicochemical Properties

  • Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) data for analogs (e.g., ) suggest characteristic peaks for dioxolane (C-O-C), benzyloxy (Ar-O), and aldehyde (CHO) groups.

Biological Activity

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde (CAS: 125512-36-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity based on available research findings, including antibacterial and antifungal properties.

  • Molecular Formula : C14H18O4
  • Molar Mass : 250.29 g/mol
  • Structural Features : The compound contains a dioxolane ring, which is known for its stability and utility in organic synthesis.

Biological Activity Overview

Recent studies have highlighted the biological activity of various 1,3-dioxolane derivatives, including this compound. The following sections summarize key findings regarding its antibacterial and antifungal activities.

Antibacterial Activity

A series of studies have investigated the antibacterial properties of dioxolane derivatives. In one study, several compounds were synthesized and tested against common bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent activity625–1250 µg/mL
Staphylococcus epidermidisSignificant activityNot specified
Enterococcus faecalisModerate activity625 µg/mL
Pseudomonas aeruginosaHigh activityNot specified
Escherichia coliNo activityN/A

The results indicated that this compound exhibits promising antibacterial effects against certain Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity:

Fungal Strain Activity MIC
Candida albicansSignificant antifungal activityNot specified

All tested dioxolane derivatives showed notable antifungal activity against Candida albicans, indicating their potential as antifungal agents .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing various 1,3-dioxolane derivatives through reactions involving salicylaldehyde and diols. The resulting compounds were characterized using spectroscopic methods (NMR, MS) and exhibited diverse biological activities .
  • Comparative Analysis of Enantiomers : Research comparing enantiomeric forms of dioxolanes revealed that specific configurations significantly impact biological activity. This highlights the importance of stereochemistry in drug design .
  • Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the dioxolane structure can enhance interaction with bacterial cell membranes or inhibit essential metabolic pathways .

Q & A

Q. What are the standard synthetic routes for Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde?

The compound is typically synthesized via oxidation of a protected alcohol precursor. For example, (S)-2-(2,2-dimethyl-[1,3]dioxolan-4-yl)-acetaldehyde was prepared by oxidizing the corresponding alcohol with pyridinium chlorochromate (PCC) in dry dichloromethane over activated molecular sieves. The reaction proceeds at room temperature for 2 hours, yielding the aldehyde in 76% after purification . Similar methodologies can be adapted, substituting benzyloxy-protected starting materials.

Q. How is the compound characterized spectroscopically?

Key techniques include 1^1H NMR, 13^13C NMR, and HRESIMS. For instance, 1^1H NMR of a related aldehyde shows distinct signals: a singlet at δ 9.80 ppm (aldehyde proton), multiplets for the dioxolane ring protons (δ 4.53–3.58 ppm), and methyl groups (δ 1.41–1.36 ppm). 13^13C NMR confirms the carbonyl carbon at δ 200.22 ppm and the dioxolane carbons at δ 109.46–25.84 ppm. HRESIMS provides molecular ion validation (e.g., [M + Na]+^+ at m/z 167.0679) .

Q. What are common functional group transformations involving the acetaldehyde moiety?

The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones or oximes). For example, hydrazide intermediates derived from dioxolane-containing aldehydes can be cyclized to triazole derivatives using NaOH in ethanol, as demonstrated in the synthesis of (±)-5-(2,2-dimethyl-[1,3]dioxolan-4-yl)-4H-[1,2,4]triazole-3-thiol .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Low yields (e.g., 16% in a dione synthesis ) may arise from side reactions or inefficient purification. Optimization strategies include:

  • Catalyst screening : Using alternative oxidizing agents (e.g., Dess-Martin periodinane) instead of PCC.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity for cyclization steps.
  • Reaction monitoring : TLC or in-situ IR to track intermediate formation and minimize over-oxidation .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR spectra (e.g., shifts due to stereochemistry or solvent effects) require:

  • Computational validation : DFT calculations (e.g., using Gaussian) to predict chemical shifts and compare with experimental data.
  • Crystallographic analysis : SHELX programs can resolve ambiguities via single-crystal X-ray diffraction, as widely applied in small-molecule refinement .

Q. What strategies are employed to study the compound’s reactivity under varying conditions?

Advanced mechanistic studies involve:

  • Kinetic isotope effects : Replacing 1^1H with 2^2H in the aldehyde group to probe rate-determining steps.
  • In-situ spectroscopy : Monitoring reactions via 1^1H NMR or Raman spectroscopy to detect transient intermediates (e.g., enolates or hemiacetals) .

Q. How is the compound utilized in multicomponent reactions for complex molecule synthesis?

The aldehyde serves as a key electrophile in Ugi or Passerini reactions. For example, coupling with amines and isocyanides generates α-acyloxy amides. A reported method combines substituted benzaldehydes with hydrazides and thiocyanate to form triazole-thiols, leveraging the dioxolane ring’s stability under acidic conditions .

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